

Application Notes and Protocols for Sodium Feredetate Bioavailability Studies

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Compound of Interest		
Compound Name:	Sodium feredetate	
Cat. No.:	B130795	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sodium feredetate, or sodium iron (III) ethylenediaminetetraacetate, is an iron supplement known for its high bioavailability and improved tolerability compared to other iron salts.[1][2] Its unique chelated structure with ethylenediaminetetraacetic acid (EDTA) protects the iron from forming insoluble compounds with dietary inhibitors like phytates and tannins, ensuring a greater proportion of ingested iron is available for absorption.[1][3] These application notes provide detailed experimental designs and protocols for assessing the bioavailability of **sodium feredetate**, encompassing in vitro, in vivo, and clinical study methodologies.

Mechanism of Action

Sodium feredetate provides a readily absorbable form of iron. The EDTA chelate stabilizes the iron, keeping it soluble in the gastrointestinal tract.[1] This complex interacts with specific receptors on the surface of intestinal enterocytes, facilitating its uptake.[1] Inside the enterocytes, the iron is released from the EDTA complex and can then be transported into the bloodstream, where it binds to transferrin for delivery to various tissues, including the bone marrow for hemoglobin synthesis.[1] This efficient absorption mechanism contributes to its effectiveness in treating iron-deficiency anemia with fewer gastrointestinal side effects.[1][4]

Signaling Pathway of Iron Absorption

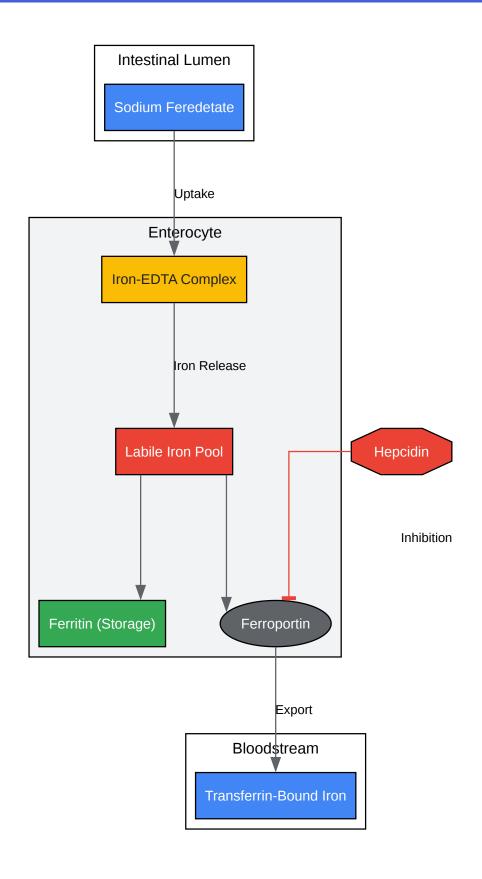


Methodological & Application

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The absorption of iron from **sodium feredetate** involves its transport across the intestinal epithelium. While the specific receptors for the iron-EDTA complex are being fully elucidated, the subsequent intracellular pathways of iron metabolism are well-established. Once iron is released from the EDTA chelate within the enterocyte, it enters the labile iron pool. From here, it can be utilized by the cell, stored in ferritin, or transported out of the cell into the bloodstream via the protein ferroportin. The regulation of iron absorption is tightly controlled by the hepatic peptide hepcidin, which can block ferroportin, thereby reducing iron absorption when body stores are sufficient.





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Figure 1: Cellular pathway of iron absorption from sodium feredetate.



Experimental Protocols

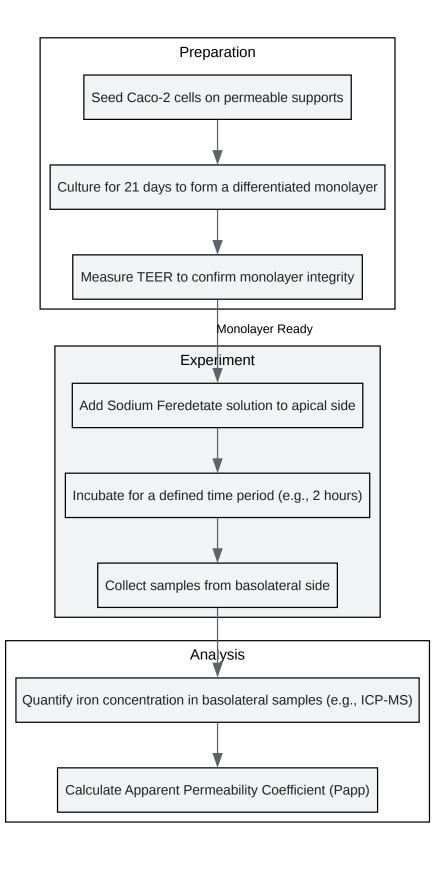
A multi-tiered approach is recommended to comprehensively evaluate the bioavailability of **sodium feredetate**, starting with in vitro models and progressing to in vivo animal studies and ultimately, human clinical trials.

In Vitro Permeability and Bioavailability Assessment

Objective: To assess the intestinal permeability and potential bioavailability of **sodium feredetate** using the Caco-2 cell line, a widely accepted in vitro model of the human intestinal epithelium.[5][6]

Experimental Workflow:





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Figure 2: Workflow for Caco-2 cell permeability assay.



Protocol:

Cell Culture:

- Seed Caco-2 cells onto permeable filter supports (e.g., Transwell®) at a density of approximately 6 x 10⁴ cells/cm².
- Culture the cells for 21 days in a suitable medium (e.g., DMEM with 10% FBS, nonessential amino acids, and antibiotics) to allow for differentiation and the formation of a confluent monolayer with tight junctions.[7]
- o Change the culture medium every 2-3 days.
- Monolayer Integrity Check:
 - Before the experiment, measure the Transepithelial Electrical Resistance (TEER) to confirm the integrity of the cell monolayer. TEER values above 250 Ω·cm² are generally considered acceptable.[8]
- Permeability Assay:
 - Wash the Caco-2 monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).
 - Add the sodium feredetate test solution (at a known concentration) to the apical (upper) chamber.
 - Add fresh HBSS to the basolateral (lower) chamber.
 - Incubate the plates at 37°C with gentle shaking.
 - At predetermined time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the basolateral chamber and replace with fresh, pre-warmed HBSS.
 - Also, collect a sample from the apical chamber at the beginning and end of the experiment.
- Iron Quantification:



 Determine the iron concentration in the collected samples using a sensitive analytical method such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or a colorimetric iron assay kit.[9][10]

Data Analysis:

- Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where:
 - dQ/dt is the rate of iron appearance in the basolateral chamber.
 - A is the surface area of the filter membrane.
 - C0 is the initial concentration of iron in the apical chamber.

Data Presentation:

Compound	Concentration (µM)	Papp (x 10 ⁻⁶ cm/s)
Sodium Feredetate	100	Value
Ferrous Sulfate (Control)	100	Value
Mannitol (Low Permeability Marker)	100	Value

In Vivo Bioavailability Studies in Animal Models

Objective: To determine the pharmacokinetic profile and bioavailability of **sodium feredetate** in a rodent model. Sprague-Dawley rats or C57BL/6 mice are commonly used for iron absorption studies.[11][12]

Protocol:

- Animal Model:
 - Use adult male Sprague-Dawley rats (200-250 g).



- House the animals in standard conditions with a 12-hour light/dark cycle and access to a standard diet and water ad libitum.
- Induce mild iron deficiency anemia by feeding a low-iron diet for 2 weeks prior to the study to enhance iron absorption.

Dosing:

- Fast the animals overnight before dosing.
- Administer a single oral dose of sodium feredetate (e.g., 10 mg/kg elemental iron) via gavage.
- A control group should receive an equivalent dose of a reference iron compound (e.g., ferrous sulfate).
- A separate group should receive an intravenous (IV) dose of sodium feredetate (e.g., 1 mg/kg elemental iron) for absolute bioavailability calculation.

• Sample Collection:

- Collect blood samples (approximately 0.25 mL) from the tail vein or another appropriate site at pre-determined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
- Collect samples into tubes containing an anticoagulant (e.g., EDTA).

Sample Analysis:

- Separate plasma by centrifugation.
- Determine the total iron concentration in the plasma samples using ICP-MS or atomic absorption spectroscopy.[13][14]

Pharmacokinetic Analysis:

 Calculate pharmacokinetic parameters including Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the concentration-time curve) for both oral and IV routes.



Calculate the absolute bioavailability (F) using the formula: F (%) = (AUCoral / AUCIV) *
(DoseIV / Doseoral) * 100

Data Presentation:

Parameter	Sodium Feredetate (Oral)	Ferrous Sulfate (Oral)	Sodium Feredetate (IV)
Dose (mg/kg)	10	10	1
Cmax (μg/mL)	Value	Value	Value
Tmax (h)	Value	Value	Value
AUC ₀₋₂₄ (μg·h/mL)	Value	Value	Value
Absolute Bioavailability (%)	Value	N/A	100

Clinical Bioavailability Studies in Humans

Objective: To evaluate the efficacy and bioavailability of **sodium feredetate** in human subjects, often in a target population such as pregnant women with iron deficiency anemia.[4][15]

Protocol:

- Study Design:
 - A randomized, double-blind, controlled clinical trial is the gold standard.
 - \circ Recruit subjects with diagnosed iron deficiency anemia (e.g., hemoglobin < 11 g/dL and serum ferritin < 12 μ g/L).[15]
 - Randomly assign subjects to receive either sodium feredetate or a standard iron supplement (e.g., ferrous fumarate or ferrous sulfate) for a specified duration (e.g., 60-90 days).[15]
- Dosing Regimen:
 - Administer the supplements orally at a fixed daily dose of elemental iron (e.g., 60 mg).







• Advise subjects to take the supplement on an empty stomach to maximize absorption.[16]

Efficacy Assessment:

- Measure hematological parameters at baseline and at regular intervals throughout the study (e.g., day 30, 60, and 90).
- Primary endpoints typically include the change in hemoglobin and serum ferritin levels.
- Secondary endpoints can include changes in other iron indices such as serum iron, total iron-binding capacity (TIBC), and transferrin saturation.

Safety and Tolerability:

 Monitor and record any adverse events, particularly gastrointestinal side effects (e.g., nausea, constipation, abdominal pain), through patient diaries or questionnaires.

• Statistical Analysis:

- Compare the changes in hematological parameters between the two groups using appropriate statistical tests (e.g., t-tests or ANOVA).
- Compare the incidence of adverse events between the groups.

Data Presentation:



Parameter	Baseline (Mean ± SD)	End of Study (Mean ± SD)	Change from Baseline (Mean ± SD)	p-value
Sodium Feredetate Group				
Hemoglobin (g/dL)	Value	Value	Value	Value
Serum Ferritin (μg/L)	Value	Value	Value	Value
Ferrous Sulfate Group				
Hemoglobin (g/dL)	Value	Value	Value	Value
Serum Ferritin (μg/L)	Value	Value	Value	Value

Adverse Event	Sodium Feredetate Group (n, %)	Ferrous Sulfate Group (n, %)	p-value
Nausea	Value	Value	Value
Constipation	Value	Value	Value
Abdominal Pain	Value	Value	Value

Conclusion

The experimental designs outlined in these application notes provide a comprehensive framework for evaluating the bioavailability of **sodium feredetate**. By employing a combination of in vitro, in vivo, and clinical methodologies, researchers can obtain robust data on the absorption, pharmacokinetic profile, and clinical efficacy of this highly bioavailable iron supplement. The use of standardized protocols and clear data presentation will facilitate the



comparison of results across different studies and contribute to a deeper understanding of the advantages of **sodium feredetate** in the management of iron deficiency.

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